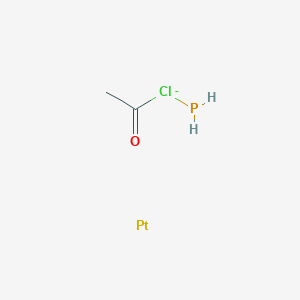
1-Phosphanylchloranuidylethanone;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phosphanylchloranuidylethanone;platinum is a platinum-based compound that has garnered significant interest in various fields of scientific research. Platinum compounds are well-known for their applications in catalysis, medicine, and materials science due to their unique chemical properties and reactivity .
Métodos De Preparación
The synthesis of 1-Phosphanylchloranuidylethanone;platinum typically involves the reaction of chloroplatinic acid with phosphanylchloranuidylethanone under controlled conditions. Various methods can be employed to achieve this, including:
Ethylene Glycol Reduction Method: This method involves the reduction of platinum (IV) in ethylene glycol, resulting in the formation of platinum nanoparticles.
Incipient Wetness Impregnation Technique: This technique involves the impregnation of a support material with a platinum precursor, followed by reduction to form platinum particles.
Rapid Synthesis Method: A more recent method involves heating a solution of chloroplatinic acid and sodium rhodizonate to quickly produce platinum nanoparticles.
Análisis De Reacciones Químicas
1-Phosphanylchloranuidylethanone;platinum undergoes various chemical reactions, including:
Oxidation: Platinum can react with halogens such as fluorine, chlorine, bromine, and iodine to form platinum halides.
Reduction: Platinum compounds can be reduced to form metallic platinum or lower oxidation state compounds.
Common reagents used in these reactions include halogens (F₂, Cl₂, Br₂, I₂), reducing agents (e.g., NaBH₄), and stabilizing agents. Major products formed from these reactions include various platinum halides and reduced platinum species .
Aplicaciones Científicas De Investigación
1-Phosphanylchloranuidylethanone;platinum has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Phosphanylchloranuidylethanone;platinum involves its interaction with molecular targets such as DNA. Platinum compounds can form covalent bonds with DNA bases, leading to the formation of crosslinks that inhibit DNA replication and transcription. This ultimately results in cell cycle arrest and apoptosis . Additionally, platinum compounds can modulate immune responses and enhance the efficacy of immunotherapy .
Comparación Con Compuestos Similares
1-Phosphanylchloranuidylethanone;platinum can be compared with other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug that forms DNA crosslinks and induces apoptosis.
Carboplatin: A less toxic derivative of cisplatin with similar anticancer properties.
Oxaliplatin: Another platinum-based anticancer drug used primarily for colorectal cancer.
The uniqueness of this compound lies in its specific ligand structure, which may confer distinct reactivity and biological activity compared to other platinum compounds.
Propiedades
Número CAS |
62779-66-2 |
|---|---|
Fórmula molecular |
C2H5ClOPPt- |
Peso molecular |
306.57 g/mol |
Nombre IUPAC |
1-phosphanylchloranuidylethanone;platinum |
InChI |
InChI=1S/C2H5ClOP.Pt/c1-2(4)3-5;/h5H2,1H3;/q-1; |
Clave InChI |
KNMSLEJHRMTTAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[Cl-]P.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


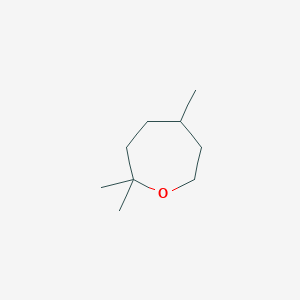
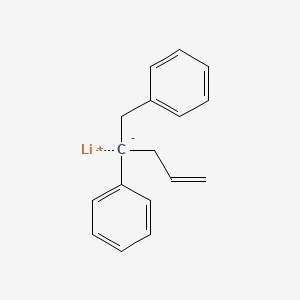
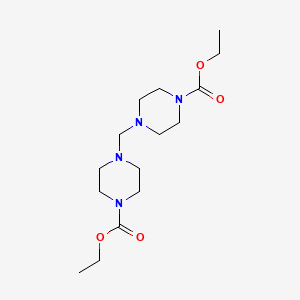
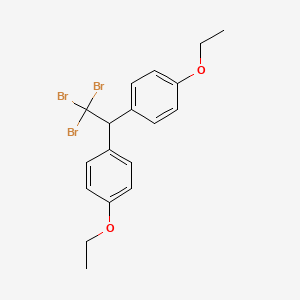
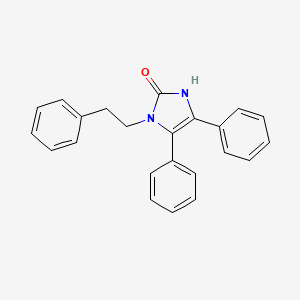

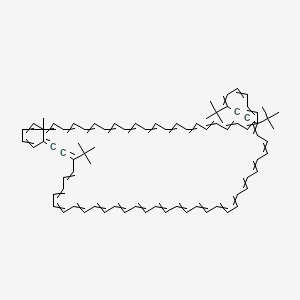
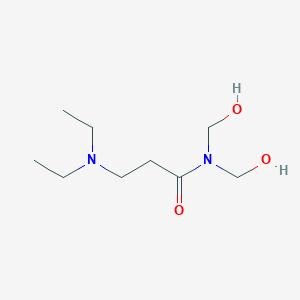
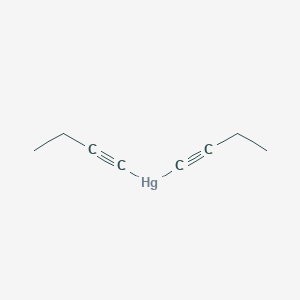
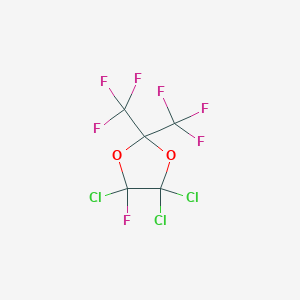
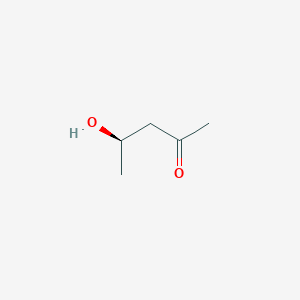

![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
